molecular formula C11H6F3NO4 B1420188 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid CAS No. 53985-74-3

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid

Cat. No. B1420188
CAS RN: 53985-74-3
M. Wt: 273.16 g/mol
InChI Key: WSRHNQMYSSCBOT-UHFFFAOYSA-N
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Description

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid (hereafter referred to as HFQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. HFQ is a quinoline derivative that possesses unique chemical properties, making it an attractive candidate for research purposes.

Scientific Research Applications

  • Antibacterial Activity :

    • A study by Lingaiah et al. (2012) demonstrated the synthesis of novel quinolone derivatives with antibacterial properties. The research involved the preparation of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester, which was further modified with amino acids to create compounds with significant in vitro antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
  • Complex Formation in Chemistry :

    • Research by Moriuchi et al. (2007) utilized a hydroxyquinoline carboxylic acid, similar in structure to 4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid, to form a tridentate ligand in complexation with other chemicals. This study highlights its potential use in forming complex structures in chemical synthesis (Moriuchi et al., 2007).
  • Photolabile Protecting Group in Chemistry :

    • Fedoryak and Dore (2002) explored a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline. This research underscores the potential of hydroxyquinoline derivatives as sensitive agents for multiphoton-induced photolysis, useful in in vivo studies (Fedoryak & Dore, 2002).
  • Mass Spectrometry Studies :

    • A study by Thevis et al. (2008) on isoquinolines, structurally related to hydroxyquinoline carboxylic acids, observed unusual gas-phase formations of carboxylic acids. This research provides insight into the behavior of such compounds in mass spectrometry, valuable for drug candidate analysis (Thevis et al., 2008).
  • Antioxidant or Prooxidant Effects :

    • Research by Liu et al. (2002) investigated the antioxidative or prooxidative effects of hydroxyquinoline derivatives on hemolysis of erythrocytes. This study is significant in understanding the biological effects of such compounds and their potential therapeutic applications (Liu et al., 2002).
  • Photoreaction Studies :

    • Cuquerella, Bosca, and Miranda (2004) studied the photoreaction of 6-fluoroquinolones, similar to hydroxyquinoline carboxylic acids, in basic media. Their work contributes to the understanding of photonucleophilic aromatic substitution mechanisms (Cuquerella et al., 2004).

properties

IUPAC Name

4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRHNQMYSSCBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671149
Record name 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid

CAS RN

53985-74-3
Record name 4-Oxo-7-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-7-trifluoromethoxyquinoline-3-carboxylic acid
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